molecular formula C15H14BrNNaO4 B1667875 Bromfenac Sodium Sesquihydrate CAS No. 120638-55-3

Bromfenac Sodium Sesquihydrate

Katalognummer: B1667875
CAS-Nummer: 120638-55-3
Molekulargewicht: 375.17 g/mol
InChI-Schlüssel: MMNRQFFNCWNLBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromfenac sodium is synthesized through a series of chemical reactions starting from 2-amino-3-(4-bromobenzoyl)benzoic acid. The synthesis involves the reaction of this compound with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of bromfenac sodium involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Bromfenac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various bromfenac metabolites, which are often studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Postoperative Inflammation :
    • Bromfenac is primarily indicated for the treatment of postoperative inflammation following cataract surgery. Clinical studies have demonstrated significant efficacy in reducing inflammation compared to placebo.
    StudyTreatmentPatientsZero-to-Trace Inflammation (%)
    Donnenfeld et al.Bromfenac 0.09%, twice daily52764% (vs 43.3% placebo)
    Silverstein et al.Bromfenac 0.09%, once daily45573.9% (vs 40.4% placebo)
    Gow et al.Bromfenac 0.07%, once daily44071.2% (vs 39.4% placebo)
    These studies indicate that Bromfenac significantly reduces ocular inflammation post-surgery, with a notable percentage of patients achieving zero-to-trace inflammation by day 15 after surgery .
  • Pain Management :
    • In addition to reducing inflammation, Bromfenac effectively alleviates ocular pain associated with surgical procedures. Patients treated with Bromfenac reported significantly lower pain levels compared to those receiving placebo treatments .
  • Other Ophthalmic Conditions :
    • Emerging evidence suggests potential applications beyond postoperative care, including:
      • Refractive Surgery : Reducing inflammation and pain post-laser procedures.
      • Allergic Conjunctivitis : While not as effective for dry eye conditions, it may provide relief in allergic reactions.
      • Choroidal Neovascularization : Investigated for its role in managing this condition.
      • Ocular Oncology : Potential applications in treating certain ocular tumors .

Case Studies

Several clinical case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study on Postoperative Outcomes : A study involving 72 patients post-cataract surgery compared Bromfenac with topical steroids and found no significant differences in anterior chamber inflammation but noted improved patient compliance with Bromfenac due to its once-daily dosing regimen .
  • Long-term Safety Assessment : Longitudinal studies have shown that Bromfenac has a favorable safety profile with minimal systemic toxicity reported, making it suitable for long-term use in chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of bromfenac involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, bromfenac reduces the synthesis of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammation, pain, and other related symptoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bromfenac Sodium Sesquihydrate is unique due to its specific formulation and concentration, which allows for effective twice-daily administration. Its ability to reduce postoperative inflammation and pain with minimal side effects makes it a preferred choice in ophthalmic treatments .

Eigenschaften

Key on ui mechanism of action

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure.

CAS-Nummer

120638-55-3

Molekularformel

C15H14BrNNaO4

Molekulargewicht

375.17 g/mol

IUPAC-Name

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid

InChI

InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2

InChI-Schlüssel

MMNRQFFNCWNLBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+]

Kanonische SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.O.[Na]

Aussehen

Solid powder

Key on ui other cas no.

120638-55-3

Physikalische Beschreibung

Solid

Piktogramme

Acute Toxic; Health Hazard; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

91714-93-1 (Na salt)

Haltbarkeit

>3 years if stored properly

Löslichkeit

1.26e-02 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AHR-10282
bromfenac
bromfenac sodium
Duract
ISV-303
sodium bromfenac
Xibrom

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromfenac Sodium Sesquihydrate
Reactant of Route 2
Reactant of Route 2
Bromfenac Sodium Sesquihydrate
Reactant of Route 3
Reactant of Route 3
Bromfenac Sodium Sesquihydrate
Reactant of Route 4
Reactant of Route 4
Bromfenac Sodium Sesquihydrate
Reactant of Route 5
Reactant of Route 5
Bromfenac Sodium Sesquihydrate
Reactant of Route 6
Bromfenac Sodium Sesquihydrate
Customer
Q & A

Q1: How does Bromfenac Sodium Sesquihydrate exert its anti-inflammatory effects?

A1: this compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , ] Prostaglandins are key mediators of inflammation, contributing to pain, swelling, and other inflammatory responses. By inhibiting COX-2, this compound effectively reduces prostaglandin production, thus mitigating ocular inflammation and pain. [, ]

Q2: Does this compound affect COX-1?

A2: While this compound primarily targets COX-2, it does exhibit some inhibitory activity against COX-1, albeit significantly less potently than its COX-2 inhibition. [] This selectivity for COX-2 is advantageous as it minimizes the potential for gastrointestinal side effects often associated with non-selective COX inhibitors.

Q3: Are there studies comparing the COX-inhibitory activity of this compound to other NSAIDs?

A3: Yes, in vitro studies have directly compared the COX inhibitory activity of this compound to other commonly used ophthalmic NSAIDs like Ketorolac Tromethamine. Results indicate that this compound demonstrates a more potent and selective inhibition of COX-2 compared to the relative COX-1 selectivity of Ketorolac Tromethamine. []

Q4: What is the significance of this compound's twice-daily dosing regimen?

A4: this compound exhibits favorable ocular pharmacokinetics, including good corneal penetration and a relatively long duration of action. [, , ] This allows for effective control of postoperative inflammation and pain with twice-daily dosing, potentially improving patient compliance compared to NSAIDs requiring more frequent administration. [, , ]

Q5: Beyond cataract surgery, what other ophthalmic applications are being explored for this compound?

A5: Research suggests potential benefits of this compound in managing conditions like allergic conjunctivitis, choroidal neovascularization, and even in ocular oncology. [, , , ] Furthermore, studies are investigating its potential as an adjunct therapy to intravitreal injections for age-related macular degeneration. [, ]

Q6: What is the role of DuraSite in this compound formulations?

A7: DuraSite is a mucoadhesive drug delivery system designed to enhance the ocular bioavailability of topical medications. [] Studies comparing experimental this compound formulations using DuraSite to the commercially available Xibrom 0.09% demonstrated significantly higher drug concentrations in ocular tissues with the DuraSite formulations. [] This suggests that DuraSite could potentially enhance the therapeutic efficacy of this compound.

Q7: Are there efforts to develop once-daily formulations of this compound?

A8: Yes, research has explored the safety and efficacy of a once-daily formulation of this compound with a higher concentration than the commercially available 0.09% Xibrom. [] Data suggests that this formulation is well-tolerated and effective in managing postoperative inflammation and pain, offering the potential benefit of improved patient compliance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.